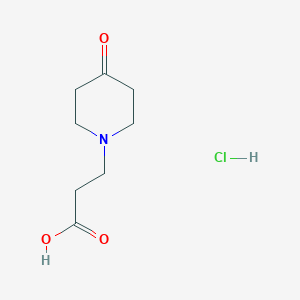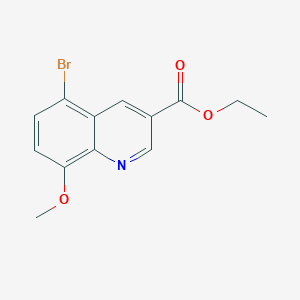
Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate is a quinoline derivative with a bromine atom at the 5th position, a methoxy group at the 8th position, and an ethyl ester at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate typically involves the bromination of 8-methoxyquinoline-3-carboxylate followed by esterification. One common method involves the use of bromine in glacial acetic acid to introduce the bromine atom at the 5th position . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced quinoline derivatives.
Ester Hydrolysis: 5-Bromo-8-methoxyquinoline-3-carboxylic acid.
科学的研究の応用
Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine and methoxy groups on the quinoline ring can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Ethyl 5-Bromo-8-methoxycoumarin-3-carboxylate: Similar structure but with a coumarin ring instead of a quinoline ring.
Ethyl 5-Bromo-8-methoxyindole-3-carboxylate: Similar structure but with an indole ring instead of a quinoline ring.
Uniqueness
Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring. The presence of both bromine and methoxy groups can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C13H12BrNO3 |
|---|---|
分子量 |
310.14 g/mol |
IUPAC名 |
ethyl 5-bromo-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)8-6-9-10(14)4-5-11(17-2)12(9)15-7-8/h4-7H,3H2,1-2H3 |
InChIキー |
XAQBMXIZGNJAPI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N=C1)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


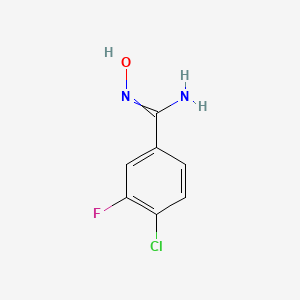
![Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B13698641.png)
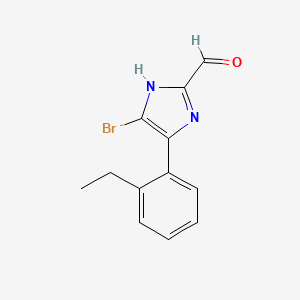
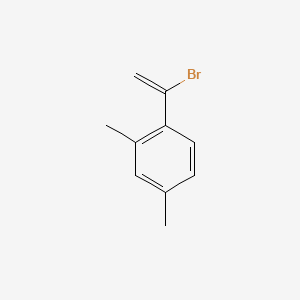
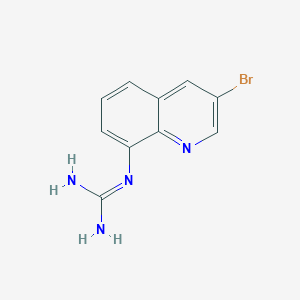
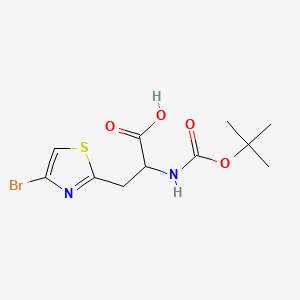
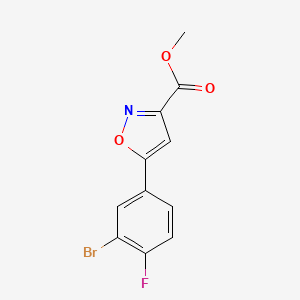
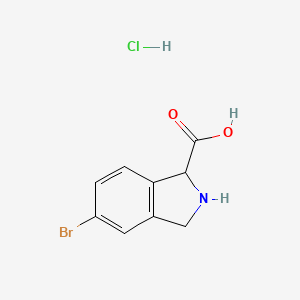
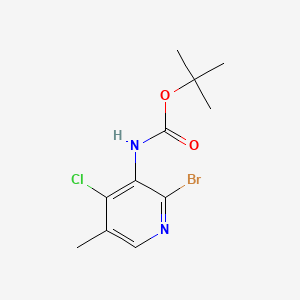
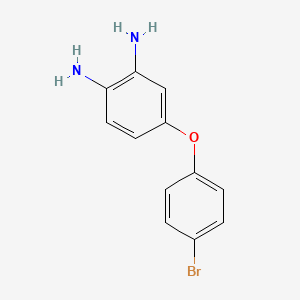
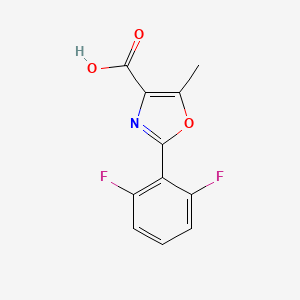
![7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13698688.png)
![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
